molecular formula C18H14Cl2N4O B10852298 3,4-Dichloro-5-(2-((4-methoxyphenyl)-(phenyl)methylene)hydrazinyl)pyridazine

3,4-Dichloro-5-(2-((4-methoxyphenyl)-(phenyl)methylene)hydrazinyl)pyridazine

Cat. No.: B10852298
M. Wt: 373.2 g/mol
InChI Key: XOZNAUCJQWYKHM-HAVVHWLPSA-N
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Chemical Reactions Analysis

NSC-75308 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-75308 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: NSC-75308 is used in biological studies to understand its effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: NSC-75308 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC-75308 involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

NSC-75308 can be compared with other similar compounds, such as:

  • NSC 706744
  • NSC 725776 (Indimitecan)
  • NSC 724998 (Indotecan)

These compounds share similar structural features and mechanisms of action but may differ in their specific applications and efficacy .

Properties

Molecular Formula

C18H14Cl2N4O

Molecular Weight

373.2 g/mol

IUPAC Name

5,6-dichloro-N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine

InChI

InChI=1S/C18H14Cl2N4O/c1-25-14-9-7-13(8-10-14)17(12-5-3-2-4-6-12)23-22-15-11-21-24-18(20)16(15)19/h2-11H,1H3,(H,22,24)/b23-17+

InChI Key

XOZNAUCJQWYKHM-HAVVHWLPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/NC2=CN=NC(=C2Cl)Cl)/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC2=CN=NC(=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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